molecular formula C17H15F2N3 B10923914 6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10923914
M. Wt: 299.32 g/mol
InChI Key: YRLBOZTWIZAJFF-UHFFFAOYSA-N
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Description

6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15F2N3

Molecular Weight

299.32 g/mol

IUPAC Name

6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H15F2N3/c1-10-15-13(16(18)19)9-14(11-7-8-11)20-17(15)22(21-10)12-5-3-2-4-6-12/h2-6,9,11,16H,7-8H2,1H3

InChI Key

YRLBOZTWIZAJFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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